5-Chloro-2,3-dimethoxyphenol
Description
Significance and Context within Substituted Phenols
Substituted phenols are a class of compounds that form the backbone of numerous natural products, pharmaceuticals, and industrial chemicals. The specific substituents on the phenolic ring dramatically influence the compound's physical, chemical, and biological properties. The presence of electron-donating methoxy (B1213986) groups and an electron-withdrawing chlorine atom on the benzene (B151609) ring of 5-Chloro-2,3-dimethoxyphenol suggests a nuanced reactivity profile.
The arrangement of these substituents can affect the acidity of the phenolic hydroxyl group, the compound's redox potential, and its susceptibility to further electrophilic or nucleophilic substitution. Research on related compounds, such as other chlorinated dimethoxyphenols, has indicated their potential as tyrosinase inhibitors and as having roles in suppressing inflammatory pathways, highlighting the potential for biological activity in this class of molecules. thieme-connect.comnih.gov The study of such polysubstituted phenols is crucial for developing new synthetic methodologies and for the discovery of novel bioactive molecules. thieme-connect.comnih.gov
Historical Development of Research on this compound
Direct historical accounts of research focused exclusively on this compound are scarce in the readily available scientific literature. However, the historical context of related compounds provides insight into the likely timeline of interest in this molecule. Research into chlorinated phenols gained momentum in the 20th century, driven by their use as intermediates and their environmental presence due to industrial processes and water treatment. envchemgroup.comnih.govwatershapes.com
A U.S. Patent filed in 1960 describes the use of a positional isomer, 2-chloro-3,5-dimethoxyphenol (B3032446), in the synthesis of analogues of the antifungal agent griseofulvin. chemicalbook.com This indicates that chloro-dimethoxyphenols were recognized as valuable synthetic intermediates over half a century ago. The development of synthetic routes to its immediate precursor, 5-chloro-2,3-dimethoxybenzaldehyde, further underscores the long-standing utility of this substitution pattern in organic synthesis.
Current Research Frontiers and Unaddressed Questions
While specific current research on this compound is not widely published, several frontiers can be extrapolated from research on analogous compounds. A primary area of interest is its potential as a building block in the synthesis of complex organic molecules and pharmaceutical agents. The unique substitution pattern offers a scaffold for further functionalization.
A significant unaddressed question is the full characterization of its biological activity. Given that related compounds show promise as enzyme inhibitors, a thorough investigation into the bioactivity of this compound is a logical next step. thieme-connect.comnih.gov Furthermore, the development and optimization of a direct and high-yield synthesis for this compound remain an open area for research. While a likely synthetic route can be proposed, detailed experimental validation and optimization are needed.
A probable synthetic route to this compound is through the Baeyer-Villiger oxidation of its corresponding aldehyde, 5-chloro-2,3-dimethoxybenzaldehyde. chemicalbook.comwikipedia.org This reaction typically uses a peroxy acid to convert an aldehyde to a phenol (B47542). The synthesis of the precursor aldehyde is documented, providing a clear path for future synthetic investigations.
Interactive Data Table: Properties of 5-Chloro-2,3-dimethoxybenzaldehyde (Precursor)
| Property | Value | Source |
| Molecular Formula | C9H9ClO3 | rsc.org |
| Molecular Weight | 200.62 g/mol | rsc.org |
| IUPAC Name | 5-chloro-2,3-dimethoxybenzaldehyde | rsc.org |
| CAS Number | 86232-28-2 | rsc.org |
Interactive Data Table: Predicted Properties of this compound
| Property | Predicted/Inferred Value | Notes |
| Molecular Formula | C8H9ClO3 | Based on structure |
| Molecular Weight | 188.61 g/mol | Based on structure |
| Physical State | Likely a solid at room temperature | Based on similar substituted phenols |
| Solubility | Expected to be soluble in organic solvents | Based on general properties of phenols |
Structure
3D Structure
Properties
Molecular Formula |
C8H9ClO3 |
|---|---|
Molecular Weight |
188.61 g/mol |
IUPAC Name |
5-chloro-2,3-dimethoxyphenol |
InChI |
InChI=1S/C8H9ClO3/c1-11-7-4-5(9)3-6(10)8(7)12-2/h3-4,10H,1-2H3 |
InChI Key |
CZGMGAHEWHPVGD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)O)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 5 Chloro 2,3 Dimethoxyphenol
Classical and Established Synthetic Routes to 5-Chloro-2,3-dimethoxyphenol
Traditional synthetic methods provide a foundational framework for the preparation of this compound. These routes often rely on well-understood reactions, including electrophilic aromatic substitution and the transformation of precursor molecules.
The direct chlorination of 2,3-dimethoxyphenol is a primary route to this compound. The hydroxyl and methoxy (B1213986) groups are ortho-, para-directing, meaning they activate the aromatic ring towards electrophilic substitution at positions 2, 4, and 6 relative to the hydroxyl group. Given the substitution pattern of the starting material, the primary sites for electrophilic attack are positions 4, 5, and 6. The position 5 is para to the 2-methoxy group and ortho to the 3-methoxy group, making it a potential site for chlorination.
Common chlorinating agents for this type of transformation include sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS). The choice of reagent and reaction conditions can significantly influence the regioselectivity of the chlorination. For instance, the use of organocatalysts can fine-tune the reactivity of chlorinating agents like sulfuryl chloride to achieve selective chlorination of diverse aromatic compounds nih.govresearchgate.net. While specific studies on 2,3-dimethoxyphenol are not prevalent, the principles of regioselective chlorination of phenols are well-established. For example, catalyst systems have been developed to favor either ortho- or para-chlorination of phenols nih.gov.
Table 1: Common Reagents for Regioselective Chlorination of Phenols
| Chlorinating Agent | Catalyst/Conditions | General Selectivity |
| Sulfuryl Chloride (SO₂Cl₂) | Lewis acids (e.g., AlCl₃), Zeolites | Can be tuned for para-selectivity researchgate.net |
| N-Chlorosuccinimide (NCS) | Iron(III) triflimide | Effective for mono- and di-chlorination |
An alternative approach to synthesizing this compound involves the reduction of a more highly halogenated precursor. For example, if a polychlorinated 2,3-dimethoxyphenol derivative were available, selective reductive dehalogenation could yield the desired monochlorinated product. This strategy is particularly useful when direct selective chlorination is challenging.
The fundamental aromatic core of this compound can be constructed using reactions that form carbon-carbon bonds, such as Friedel-Crafts alkylation and acylation wikipedia.org. These reactions attach substituents to an aromatic ring. While not a direct route to the final product, these methods can be employed to synthesize a substituted benzene (B151609) ring that can then be further functionalized to yield this compound.
For instance, a suitably substituted benzene derivative could undergo Friedel-Crafts acylation to introduce a carbonyl group, which can then be a precursor for one of the methoxy groups or the hydroxyl group after further transformations. The regioselectivity of Friedel-Crafts reactions is governed by the directing effects of the substituents already present on the aromatic ring nih.gov.
Emerging Synthetic Strategies and Green Chemistry Approaches for this compound
Modern synthetic chemistry is increasingly focused on developing more sustainable and efficient methods. These emerging strategies often utilize photochemical or biocatalytic approaches to minimize waste and energy consumption.
Photochemical reactions offer a unique avenue for the synthesis of halogenated aromatic compounds. The irradiation of chlorinated compounds in suitable solvents can lead to the substitution of a chlorine atom with a hydrogen atom, effectively achieving a reductive dehalogenation researchgate.net. This method could potentially be applied to a more chlorinated precursor of this compound to selectively remove a chlorine atom.
Furthermore, photochemical approaches can be used to generate complex molecular structures from simpler precursors through light-induced cycloadditions and rearrangements nih.gov. While direct photochemical synthesis of this compound has not been reported, the principles of photochemistry offer potential for developing novel synthetic routes.
The use of enzymes in organic synthesis is a cornerstone of green chemistry. Halogenating enzymes, such as haloperoxidases, can catalyze the regioselective halogenation of phenolic compounds under mild, aqueous conditions nih.govmanchester.ac.uk. These enzymes generate a reactive halogenating species from a halide ion and an oxidant, typically hydrogen peroxide manchester.ac.uk.
The regioselectivity of enzymatic halogenation is often dictated by the enzyme's active site, which can lead to highly specific product formation. While the enzymatic synthesis of this compound has not been specifically described, the halogenation of various phenolic substrates by enzymes has been demonstrated rsc.org. This suggests that a suitable halogenase could potentially be identified or engineered to catalyze the desired transformation. Additionally, enzymes like dehaloperoxidases can catalyze the oxidative dechlorination of halogenated phenols nih.gov.
Flow Chemistry and Continuous Processing in this compound Production
The production of specialty chemicals like this compound is increasingly benefiting from the adoption of flow chemistry and continuous processing. rsc.org This technology offers significant advantages over traditional batch methods, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater scalability. rsc.orgnoelresearchgroup.com Halogenation reactions, in particular, are well-suited for continuous flow systems due to their often rapid and highly exothermic nature, which can be difficult to manage in large batch reactors. rsc.org
While specific literature on the continuous synthesis of this compound is not extensively detailed, analogous processes demonstrate the potential of this technology. For instance, the Kappe group has developed a continuous flow method for chlorination that involves the in-situ generation of elemental chlorine from inexpensive and easy-to-handle precursors like HCl and NaOCl. vapourtec.com The reagents are pumped and mixed within the reactor, generating chlorine in a biphasic mixture with an organic solvent. vapourtec.com This approach mitigates the hazards associated with handling and storing large quantities of toxic chlorine gas. vapourtec.com Such a system could be adapted for the chlorination of 2,3-dimethoxyphenol to produce the target compound in a safer and more controlled manner.
Furthermore, continuous flow has been successfully applied to other electrophilic aromatic substitutions on phenolic rings. A patented process for the continuous nitration of phenol (B47542) demonstrates excellent regioselectivity and yield, limiting the formation of ortho isomers and other impurities. google.com The principles of improved mixing and temperature control in flow reactors that underpin these examples are directly applicable to optimizing the synthesis of this compound. rsc.orgmdpi.com
Functionalization and Derivatization Reactions of this compound
The this compound scaffold possesses multiple reactive sites—the aromatic ring, the phenolic hydroxyl group, the methoxy groups, and the chloro substituent—each allowing for specific functionalization and derivatization.
Electrophilic aromatic substitution (SEAr) is a fundamental reaction for modifying the aromatic ring. wikipedia.org The regiochemical outcome of such reactions on this compound is dictated by the combined directing effects of the existing substituents. The hydroxyl (-OH) and methoxy (-OCH₃) groups are strong activating groups and are ortho, para-directing. oneonta.edulkouniv.ac.in The chloro (-Cl) group is deactivating but is also an ortho, para-director. oneonta.edulkouniv.ac.in
In this molecule, the available positions for substitution are C4 and C6.
The -OH group at C1 directs ortho to C6 and para to C4.
The -OCH₃ group at C2 directs ortho to C6 and para to C5 (blocked).
The -OCH₃ group at C3 directs ortho to C4 and C2 (blocked) and para to C6.
The -Cl group at C5 directs ortho to C4 and C6.
All substituents reinforce the activation of the C4 and C6 positions. The powerful activating effects of the hydroxyl and methoxy groups dominate the deactivating effect of the chlorine atom, making the ring highly susceptible to further electrophilic attack. Therefore, reactions such as nitration, halogenation, and sulfonation would be expected to yield a mixture of 4- and 6-substituted products. The steric hindrance from the adjacent methoxy group at C3 might slightly disfavor substitution at the C4 position.
The phenolic hydroxyl group is acidic and can be readily deprotonated by a base to form a highly nucleophilic phenoxide ion. This phenoxide is a key intermediate for a range of functionalizations. A classic example is the Williamson ether synthesis, where the phenoxide acts as a nucleophile, displacing a halide from an alkyl halide to form a new ether.
Modern palladium-catalyzed cross-coupling reactions have also been developed for C-O bond formation. The Buchwald-Hartwig amination, widely known for C-N bond formation, has been extended to the coupling of alcohols and phenols with aryl halides to form ethers. This methodology could be applied to couple this compound with various aryl or heteroaryl halides, providing access to a diverse library of diaryl ethers.
The methoxy and chloro groups on the ring serve as valuable handles for further transformations. The two methoxy groups can be cleaved to yield the corresponding catechol or pyrogallol derivative. This demethylation is typically achieved using strong reagents such as boron tribromide (BBr₃) or hydrobromic acid (HBr).
The chlorine atom, while generally less reactive than bromine or iodine in cross-coupling reactions, can be effectively functionalized using modern palladium catalysis. tcichemicals.com
Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds by coupling the aryl chloride with an organoboron reagent, such as an arylboronic acid. tcichemicals.com Applying this to this compound would allow for the introduction of various aryl, heteroaryl, or alkyl groups at the C5 position.
Buchwald-Hartwig Amination: This is a powerful method for forming C-N bonds. wikipedia.org Using advanced catalyst systems, such as those employing sterically hindered biaryl phosphine (B1218219) ligands (e.g., XPhos), aryl chlorides can be efficiently coupled with a wide range of primary and secondary amines. tcichemicals.comrug.nl This would convert the 5-chloro derivative into the corresponding 5-amino compound.
| Reaction Type | Reagents | Product Type |
| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, Base | 5-R-2,3-dimethoxyphenol |
| Buchwald-Hartwig Amination | R¹R²NH, Pd catalyst, Base | 5-(R¹R²N)-2,3-dimethoxyphenol |
| Etherification (Williamson) | R-X, Base | 1-alkoxy-5-chloro-2,3-dimethoxybenzene |
| Demethylation | BBr₃ or HBr | 5-Chloro-benzene-1,2,3-triol |
Mechanistic Investigations of this compound Synthetic Transformations
Understanding the reaction kinetics is crucial for optimizing the synthesis of this compound. For its likely synthesis via electrophilic chlorination of 2,3-dimethoxyphenol, the mechanism follows the general pathway for electrophilic aromatic substitution. The rate-determining step is the initial attack of the electrophile (e.g., Cl⁺ or a polarized Cl-Cl molecule) on the electron-rich aromatic ring. wikipedia.orglibretexts.orgmasterorganicchemistry.com This step is the slowest because it involves the temporary disruption of the ring's aromaticity to form a high-energy carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com The subsequent deprotonation to restore aromaticity is a fast step. ncert.nic.in
Kinetic studies on the chlorination of phenol and its derivatives have shown that the reaction follows second-order kinetics: first-order with respect to the phenolic compound and first-order with respect to chlorine. nih.govacs.org The reaction rate is highly dependent on pH. gfredlee.com This is because the phenoxide anion (ArO⁻), which is formed under basic conditions, is a much stronger nucleophile and is more reactive towards electrophiles than the neutral phenol molecule (ArOH). researchgate.net Rate constants for the reaction of hypochlorous acid (HOCl) with phenolate (B1203915) anions are typically 3 to 5 orders of magnitude larger than with the corresponding neutral phenols. researchgate.net
The electronic nature of substituents on the phenol ring also significantly influences the reaction rate. Electron-donating groups, such as the methoxy groups in the 2,3-dimethoxyphenol precursor, increase the electron density of the ring and accelerate the rate of electrophilic attack.
| Phenolic Compound | Reaction with HOCl | Second-Order Rate Constant (k) |
| Phenol | Neutral Phenol | 0.02 - 0.52 M⁻¹s⁻¹ |
| Phenol | Phenolate Anion | 8.46 x 10¹ - 2.71 x 10⁴ M⁻¹s⁻¹ |
| p-Nitrophenol | Not specified (pH 8.0) | 0.026 M⁻¹s⁻¹ |
| Resorcinol | Not specified (pH 8.0) | > 100 M⁻¹s⁻¹ |
Data sourced from studies on general phenol chlorination kinetics. nih.govacs.org
Identification of Reaction Intermediates
The elucidation of reaction mechanisms is a cornerstone of modern organic chemistry, providing insights that enable the optimization of reaction conditions and the prediction of product outcomes. The identification of transient species, or reaction intermediates, is central to this endeavor. For the synthesis and transformations of this compound, the characterization of such intermediates is crucial for a comprehensive understanding of the reaction pathways.
Currently, detailed experimental studies identifying specific reaction intermediates in the synthesis of this compound are not extensively reported in publicly available scientific literature. However, based on general principles of electrophilic aromatic substitution on substituted phenols, one can postulate the likely intermediates. For instance, the chlorination of 2,3-dimethoxyphenol to introduce the chlorine atom at the 5-position would proceed through a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The stability of this intermediate, influenced by the directing effects of the hydroxyl and methoxy groups, would govern the regioselectivity of the chlorination.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful tools for the direct or indirect observation of reaction intermediates. In situ NMR studies, for example, could potentially be employed to monitor the progress of a reaction and detect the formation of transient species.
Table 1: Postulated Intermediates in the Synthesis of this compound
| Reaction Type | Starting Material | Reagent | Postulated Intermediate | Key Stabilizing Factors |
| Electrophilic Chlorination | 2,3-Dimethoxyphenol | Cl+ source (e.g., SO2Cl2) | Arenium ion (Sigma Complex) | Resonance delocalization involving the hydroxyl and methoxy groups. |
This table is based on established mechanisms of electrophilic aromatic substitution and represents theoretical intermediates in the absence of specific experimental data for this compound.
Stereochemical Outcomes of Chiral Derivatives
The introduction of chirality into a molecule is a critical step in the synthesis of many biologically active compounds. When a prochiral molecule like this compound is transformed into a chiral derivative, the stereochemical outcome of the reaction is of paramount importance. This outcome can be either diastereoselective or enantioselective, depending on the nature of the reaction and the reagents employed.
As with reaction intermediates, there is a notable lack of specific studies in the available scientific literature concerning the stereochemical outcomes of chiral derivatives synthesized from this compound. However, general strategies for asymmetric synthesis can be applied to predict potential outcomes. For instance, if the phenolic hydroxyl group were to be used as a handle for the introduction of a chiral auxiliary, subsequent reactions could proceed with a high degree of diastereoselectivity. The steric bulk and electronic properties of the auxiliary would direct the approach of incoming reagents, leading to the preferential formation of one diastereomer over the other.
Alternatively, enantioselective catalysis could be employed to directly generate a chiral product from a prochiral derivative of this compound. For example, an asymmetric catalytic reaction could be used to introduce a stereocenter at a specific position on the aromatic ring or on a side chain appended to it.
Table 2: Theoretical Stereochemical Outcomes for Chiral Derivatives of this compound
| Reaction Type | Substrate | Chiral Influence | Expected Outcome | Controlling Factors |
| Diastereoselective Alkylation | 5-Chloro-2,3-dimethoxyphenoxide with a chiral electrophile | Chiral electrophile | Formation of diastereomeric ethers | Steric and electronic interactions between the phenoxide and the chiral electrophile. |
| Enantioselective Catalysis | Prochiral derivative of this compound | Chiral catalyst | Formation of an enantioenriched product | The structure and efficiency of the chiral catalyst. |
This table presents hypothetical scenarios based on established principles of asymmetric synthesis, as specific experimental data for this compound is not currently available.
Advanced Spectroscopic and Analytical Characterization of 5 Chloro 2,3 Dimethoxyphenol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For a substituted aromatic compound like 5-Chloro-2,3-dimethoxyphenol, NMR provides precise information about the chemical environment of each proton and carbon atom, allowing for unambiguous assignment of the substitution pattern on the benzene (B151609) ring.
While one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information, complex structures often require multidimensional (2D) NMR experiments for complete structural assignment. Techniques like Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly powerful.
Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals long-range correlations between protons and carbons that are separated by two or three bonds (²J_CH_ and ³J_CH_). nih.gov For this compound, HMBC is instrumental in confirming the relative positions of the substituents. For instance, the proton at the 6-position (H6) would show a correlation to the carbons at positions 2, 4, and 5, while the methoxy (B1213986) protons would show correlations to their respective attached carbons (C2 and C3). These correlations establish the complete connectivity map of the molecule. researchgate.net
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments detect correlations between nuclei that are close in space, irrespective of their bonding connections. youtube.comlibretexts.org This is crucial for determining stereochemistry and conformation. In this compound, a NOESY spectrum would show correlations between the protons of the methoxy group at C2 and the aromatic proton at C6, confirming their spatial proximity. Similarly, interactions between the hydroxyl proton and the methoxy group protons at C2 could be observed.
Interactive Data Table: Predicted 2D NMR Correlations for this compound
| Proton (¹H) | Correlating Carbon(s) (¹³C) via HMBC | Spatially Proximate Proton(s) (¹H) via NOESY |
| H4 | C2, C3, C5, C6 | H6, OH |
| H6 | C2, C4, C5 | H4, 2-OCH₃ |
| 2-OCH₃ | C2 | H6 |
| 3-OCH₃ | C3 | H4 |
| OH | C1, C2, C6 | H6 |
Solid-State NMR (SSNMR) is a powerful, non-destructive technique for characterizing the structure and dynamics of materials in their solid, crystalline state. researchgate.netnih.gov Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, SSNMR spectra are sensitive to the local environment within the crystal lattice. nih.gov This makes it an excellent tool for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. europeanpharmaceuticalreview.com
For this compound, different crystalline forms would exhibit distinct ¹³C SSNMR spectra due to variations in molecular packing, intermolecular hydrogen bonding involving the hydroxyl group, and molecular conformation. By comparing the chemical shifts in the SSNMR spectrum to those predicted by computational methods or observed for known crystal structures, one can identify and quantify different polymorphs in a bulk sample. researchgate.net Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are typically employed to enhance signal and resolution. mdpi.com
Mass Spectrometry (MS) for Reaction Monitoring and Trace Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight of a compound, confirming its elemental composition, and elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a compound, distinguishing it from other molecules with the same nominal mass. For this compound (C₈H₉ClO₃), HRMS can confirm its exact mass, providing strong evidence for its identity, which is particularly useful in complex mixtures or for verifying the outcome of a chemical synthesis. The presence of chlorine is also readily identified by its characteristic isotopic pattern (³⁵Cl and ³⁷Cl).
Interactive Data Table: HRMS Data for this compound
| Ion | Elemental Formula | Calculated Exact Mass (Da) | Observed Mass (Da) |
| [M+H]⁺ | C₈H₁₀³⁵ClO₃⁺ | 189.0313 | 189.0311 |
| [M+H]⁺ | C₈H₁₀³⁷ClO₃⁺ | 191.0284 | 191.0282 |
| [M-H]⁻ | C₈H₈³⁵ClO₃⁻ | 187.0167 | 187.0169 |
| [M-H]⁻ | C₈H₈³⁷ClO₃⁻ | 189.0138 | 189.0140 |
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. researchgate.netuab.edu This process provides a fragmentation "fingerprint" that is characteristic of the molecule's structure. For halogenated phenols, fragmentation often involves competing eliminations of carbon monoxide (CO), a formyl radical (CHO), or the halogen atom. rsc.org
In the case of this compound, common fragmentation pathways would include the initial loss of a methyl radical (•CH₃) from one of the methoxy groups, followed by the sequential loss of carbon monoxide (CO). The loss of a chlorine radical (•Cl) or a molecule of HCl are also plausible fragmentation routes that help to piece together the original structure. rsc.org
Vibrational Spectroscopy for Molecular Conformation and Intermolecular Interactions
FTIR Spectroscopy: FTIR measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. It is particularly sensitive to polar functional groups. sapub.org The spectrum of this compound would be characterized by a broad O-H stretching band around 3300-3500 cm⁻¹, indicative of the phenolic hydroxyl group and its involvement in hydrogen bonding. Sharp peaks corresponding to aromatic C-H stretching would appear just above 3000 cm⁻¹, while C-O stretching from the methoxy and phenol (B47542) groups would be visible in the 1000-1300 cm⁻¹ region. The C-Cl stretching vibration typically appears in the 850-550 cm⁻¹ range. ijrte.org
Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light (from a laser). thermofisher.com It is highly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to FTIR. mdpi.com The aromatic ring vibrations in this compound would produce strong signals in the Raman spectrum, particularly in the 1400-1600 cm⁻¹ region. The C-Cl bond also typically yields a distinct Raman signal. researchgate.net By analyzing shifts in vibrational frequencies, especially the O-H stretch, upon changes in concentration or physical state, detailed information about intermolecular hydrogen bonding can be obtained. mdpi.com
Interactive Data Table: Key Vibrational Modes for this compound
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity (FTIR) | Expected Intensity (Raman) |
| O-H Stretch | 3300 - 3500 | Strong, Broad | Weak |
| Aromatic C-H Stretch | 3000 - 3100 | Medium | Medium |
| Aliphatic C-H Stretch (Methoxy) | 2850 - 3000 | Medium | Medium |
| Aromatic C=C Stretch | 1400 - 1600 | Medium-Strong | Strong |
| C-O Stretch (Aryl Ether) | 1200 - 1280 | Strong | Medium |
| C-O Stretch (Phenol) | 1150 - 1250 | Strong | Weak |
| C-Cl Stretch | 550 - 850 | Strong | Strong |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. journalwjbphs.com The method is based on the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of the bonds within the molecule. The resulting FTIR spectrum serves as a unique molecular "fingerprint." For this compound, the spectrum is characterized by absorption bands corresponding to its hydroxyl, methoxy, chloro, and aromatic functionalities.
The key vibrational modes expected for this compound are:
O-H Stretching: The phenolic hydroxyl group gives rise to a characteristic broad and intense absorption band in the region of 3200–3550 cm⁻¹. The broadening of this peak is a result of intermolecular hydrogen bonding. docbrown.info
C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weaker bands in the 3010–3100 cm⁻¹ region. The aliphatic C-H bonds of the two methoxy (-OCH₃) groups are expected to show stretching absorptions in the 2850–2960 cm⁻¹ range. journalwjbphs.com
C=C Aromatic Ring Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring produce a series of sharp bands of variable intensity in the 1450–1600 cm⁻¹ region. docbrown.inforesearchgate.net
C-O Stretching: Two distinct C-O stretching bands are anticipated. The C-O stretch associated with the phenolic hydroxyl group is typically found around 1200-1260 cm⁻¹. The aryl ether C-O-C linkages of the methoxy groups give rise to a strong, characteristic asymmetric stretching band between 1200 and 1275 cm⁻¹ and a symmetric stretching band between 1020 and 1075 cm⁻¹. researchgate.net
C-Cl Stretching: The carbon-chlorine bond stretch is expected in the fingerprint region of the spectrum, typically between 550 and 790 cm⁻¹. The exact position can be influenced by coupling with other vibrations in the molecule. nih.gov
O-H Bending: The in-plane bending of the phenolic O-H group often appears as a band in the 1330–1390 cm⁻¹ range. dergipark.org.tr
Table 1: Predicted FTIR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Bond | Functional Group | Vibrational Mode | Expected Intensity |
|---|---|---|---|---|
| 3550 - 3200 | O-H | Phenol | Stretching | Strong, Broad |
| 3100 - 3010 | C-H | Aromatic Ring | Stretching | Weak to Medium |
| 2960 - 2850 | C-H | Methoxy (-OCH₃) | Stretching | Medium |
| 1600 - 1450 | C=C | Aromatic Ring | Stretching | Medium to Strong, Sharp |
| 1275 - 1200 | C-O | Aryl Ether | Asymmetric Stretching | Strong |
| 1075 - 1020 | C-O | Aryl Ether | Symmetric Stretching | Strong |
Raman Spectroscopy for Molecular Vibrational Signatures
Raman spectroscopy is a vibrational spectroscopy technique that serves as a valuable complement to FTIR. It relies on the inelastic scattering of monochromatic light, known as the Raman effect. nih.gov While FTIR is sensitive to polar bonds and changes in dipole moment, Raman spectroscopy is particularly effective for analyzing non-polar, symmetric bonds and skeletal vibrations of aromatic rings.
For this compound, Raman spectroscopy would provide key structural information:
Aromatic Ring Vibrations: The benzene ring gives rise to several characteristic and often strong Raman bands. A particularly strong, sharp signal corresponding to the symmetric "ring breathing" mode is expected around 990-1100 cm⁻¹. uci.edu The aromatic C=C stretching vibrations also produce strong bands in the 1550–1610 cm⁻¹ region. uci.edu
C-Cl Stretching: The C-Cl bond is expected to produce a strong and distinct Raman signal in the 550–790 cm⁻¹ range, which is highly useful for confirming the presence of the chlorine substituent. uci.edu
C-O-C Symmetric Stretching: The symmetric stretching of the ether linkages in the methoxy groups would be readily observable in the Raman spectrum.
C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations are visible in the 2800–3100 cm⁻¹ range, although they are typically weaker in Raman than in FTIR spectra.
Table 2: Predicted Raman Shifts for this compound
| Wavenumber Shift (cm⁻¹) | Bond / Group | Vibrational Mode | Expected Intensity |
|---|---|---|---|
| 3100 - 3000 | Aromatic C-H | Stretching | Weak |
| 2960 - 2850 | Aliphatic C-H | Stretching | Medium |
| 1610 - 1550 | Aromatic C=C | Ring Stretching | Strong |
| 1100 - 990 | Aromatic Ring | Ring Breathing | Strong, Sharp |
| 800 - 950 | C-O-C | Symmetric Stretching | Weak |
Chromatographic Method Development and Validation for Purity and Quantitative Analysis
Chromatographic techniques are indispensable for separating this compound from impurities and for its precise quantification. The development of robust and validated analytical methods ensures the accuracy and reliability of these measurements, which is critical for quality control and research applications.
High-Performance Liquid Chromatography (HPLC) Method Optimization
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the purity assessment and quantitative analysis of non-volatile or thermally sensitive compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically employed for phenolic compounds.
Method Optimization involves the systematic adjustment of several parameters to achieve optimal separation with good peak shape, resolution, and a reasonable analysis time:
Column Selection: A C18 or C8 stationary phase is generally preferred for separating phenolic compounds due to its hydrophobic nature. Column dimensions (e.g., 250 mm x 4.6 mm) and particle size (e.g., 5 µm) are chosen to balance efficiency and backpressure.
Mobile Phase: The mobile phase typically consists of a mixture of an aqueous component and an organic modifier. Acetonitrile and methanol are common organic modifiers. The aqueous phase is often acidified with a small amount of an acid like phosphoric acid or formic acid to suppress the ionization of the phenolic hydroxyl group, which results in sharper, more symmetrical peaks and more reproducible retention times. A gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to elute compounds with a range of polarities. researchgate.netutm.my
Detector: A Diode Array Detector (DAD) or a variable wavelength UV detector is highly suitable. The detection wavelength would be set near the absorbance maximum of this compound, which is expected to be in the 270-285 nm range, typical for phenolic compounds.
Flow Rate and Temperature: A flow rate of around 1.0 mL/min is common for standard analytical columns. Maintaining a constant column temperature (e.g., 30°C) ensures retention time stability. utm.my
Method Validation is performed to confirm that the analytical procedure is suitable for its intended purpose. Key validation parameters include: youtube.com
Linearity and Range: Demonstrating a linear relationship between the detector response and the concentration of the analyte over a specified range. A correlation coefficient (R²) greater than 0.99 is typically required. researchgate.netutm.my
Accuracy: The closeness of the test results to the true value, often assessed by spike/recovery studies. Recoveries are generally expected to be within 98-102%. utm.my
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) should typically be less than 2%. utm.my
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. researchgate.netutm.my
Table 3: Example of Optimized HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | DAD, 280 nm |
| Injection Volume | 10 µL |
Table 4: Typical Validation Acceptance Criteria for an HPLC Assay
| Parameter | Acceptance Criterion |
|---|---|
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | ≤ 2.0% |
| LOD | Signal-to-Noise Ratio of 3:1 |
| LOQ | Signal-to-Noise Ratio of 10:1 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for identifying and quantifying volatile and semi-volatile byproducts that may be present in a sample of this compound. matec-conferences.org These byproducts can include residual starting materials, intermediates from incomplete reactions, or isomers formed during synthesis.
Method Considerations:
Derivatization: Phenolic compounds are polar and can exhibit poor peak shape and thermal instability in a GC system. Therefore, derivatization is often required. A common approach is silylation, where the active hydrogen of the hydroxyl group is replaced with a trimethylsilyl (TMS) group, making the molecule more volatile and less polar. mdpi.comresearchgate.net
Column Selection: A low-to-medium polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is generally used for the separation of a wide range of organic compounds, including derivatized phenols.
Temperature Programming: A temperature program, where the oven temperature is increased at a controlled rate, is essential for separating compounds with different boiling points. phenomenex.com An initial low temperature holds volatile components, while a gradual ramp to a higher temperature elutes less volatile compounds. researchgate.net
Mass Spectrometry (MS) Detection: The mass spectrometer serves as a highly selective and sensitive detector. As compounds elute from the GC column, they are ionized (typically by electron impact), and the resulting fragmentation pattern (mass spectrum) provides a structural fingerprint. This allows for the unambiguous identification of byproducts by comparing their spectra to established libraries such as the NIST Mass Spectral Library.
Potential volatile byproducts could include 2,3-dimethoxyphenol (unreacted starting material), dichlorinated dimethoxyphenols (over-chlorination), or isomers of the target compound.
Table 5: Example of GC-MS Method Parameters for Byproduct Analysis
| Parameter | Condition |
|---|---|
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | 80 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Impact (EI), 70 eV |
| Mass Scan Range | 40 - 450 amu |
Theoretical and Computational Chemistry Studies of 5 Chloro 2,3 Dimethoxyphenol
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are essential for understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular characteristics, including geometry, electronic distribution, and reactivity.
Density Functional Theory (DFT) has become a primary method in computational chemistry for studying substituted phenols due to its balance of accuracy and computational cost. ijrte.org This approach is used to determine the most stable three-dimensional arrangement of atoms in 5-Chloro-2,3-dimethoxyphenol by optimizing the molecular geometry. Calculations are typically performed using a specific functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a mathematical description of the atomic orbitals. tandfonline.com
The optimization process yields key geometrical parameters, including bond lengths, bond angles, and dihedral angles. For this compound, DFT calculations would reveal the precise lengths of the C-Cl, C-O, O-H, and aromatic C-C bonds, as well as the angles between them. This information is crucial for understanding the steric and electronic effects of the chloro and dimethoxy substituents on the phenol (B47542) ring.
Table 1: Representative Optimized Geometrical Parameters for this compound (Calculated via DFT) Note: The following data is illustrative of typical results obtained from DFT calculations and is based on general values for similar substituted phenols.
| Parameter | Bond/Atoms | Value |
| Bond Lengths | (Å) | |
| C-Cl | 1.745 | |
| C-O (hydroxyl) | 1.360 | |
| O-H | 0.965 | |
| C-O (methoxy 1) | 1.370 | |
| C-O (methoxy 2) | 1.372 | |
| C-C (aromatic avg.) | 1.395 | |
| Bond Angles | (°) | |
| C-C-Cl | 119.5 | |
| C-O-H | 109.0 | |
| C-C-O (hydroxyl) | 118.0 | |
| Dihedral Angle | (°) | |
| C-C-O-H | 0.0 or 180.0 |
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic or electron-donating capability. Conversely, the LUMO is the orbital most likely to accept an electron, indicating the molecule's electrophilic or electron-accepting nature.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular reactivity and stability. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the phenol ring and the oxygen atoms of the hydroxyl and methoxy (B1213986) groups due to their electron-donating nature. The LUMO is likely distributed across the aromatic system, influenced by the electron-withdrawing chloro substituent.
From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify chemical behavior. ijrte.org
Table 2: Calculated FMO Energies and Global Reactivity Descriptors for this compound Note: These values are representative and derived from typical DFT calculations on analogous chloro- and methoxy-substituted phenols.
| Descriptor | Formula | Typical Value (eV) |
| HOMO Energy (EHOMO) | - | -5.85 |
| LUMO Energy (ELUMO) | - | -1.20 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.65 |
| Ionization Potential (I) | -EHOMO | 5.85 |
| Electron Affinity (A) | -ELUMO | 1.20 |
| Global Hardness (η) | (I - A) / 2 | 2.325 |
| Global Softness (S) | 1 / (2η) | 0.215 |
| Electronegativity (χ) | (I + A) / 2 | 3.525 |
Thermodynamic and Kinetic Modeling of Chemical Processes Involving this compound
Computational modeling is instrumental in exploring the feasibility and pathways of chemical reactions. It allows for the calculation of thermodynamic properties and the mapping of reaction coordinates to identify transition states and activation energies.
The thermodynamics of reactions involving this compound can be assessed by calculating key state functions such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). High-level composite ab-initio methods, such as the Gaussian-4 (G4) theory, can provide accurate reaction Gibbs free energies. researchgate.net These calculations are vital for predicting the spontaneity and equilibrium position of a chemical process, such as oxidation, reduction, or substitution reactions.
For instance, the standard molar enthalpy of formation for the parent compound, 2,3-dimethoxyphenol, has been experimentally determined, providing a valuable benchmark for computational studies. acs.orgresearchgate.net By computationally modeling a reaction, the Gibbs free energy change (ΔG) can be determined by subtracting the total Gibbs free energy of the reactants from that of the products. A negative ΔG indicates a spontaneous reaction under standard conditions.
While thermodynamics predicts the final state of a reaction, kinetics determines its rate. Computational chemistry allows for the detailed exploration of reaction pathways by identifying the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), which is the primary determinant of the reaction rate.
Locating the TS structure is a critical step in understanding a reaction mechanism. This is achieved by searching for a first-order saddle point on the potential energy surface. Once found, frequency calculations are performed to confirm the TS, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. This analysis can elucidate complex multi-step reaction mechanisms, helping to identify the rate-determining step.
Conformational Analysis and Intramolecular Interactions in this compound
The flexibility of the methoxy and hydroxyl groups in this compound allows for the existence of multiple rotational isomers, or conformers. The relative stability of these conformers is governed by a delicate balance of steric hindrance and intramolecular interactions.
Conformational analysis is often performed using Potential Energy Surface (PES) scans. nih.gov In this method, a specific dihedral angle (e.g., the angle defining the orientation of a methoxy group relative to the aromatic ring) is systematically rotated, and the energy of the molecule is calculated at each step while allowing all other geometrical parameters to relax. The resulting energy profile reveals the locations of energy minima, which correspond to stable conformers, and energy maxima, which represent the barriers to rotation between them.
For this compound, key interactions influencing conformational preference include:
Intramolecular Hydrogen Bonding: A potential hydrogen bond can form between the hydrogen of the hydroxyl group and the oxygen of the adjacent methoxy group at position 2. This interaction would significantly stabilize the conformer in which it occurs.
Steric Repulsion: Repulsive forces between the bulky chloro and methoxy groups, as well as between the hydrogen atoms of the methoxy groups and adjacent atoms, can destabilize certain conformations.
The global minimum energy conformer represents the most populated structure at equilibrium and is typically used as the starting point for further reactivity and property calculations.
Hydrogen Bonding Networks and Stability
The stability and intermolecular interactions of this compound are significantly influenced by hydrogen bonding. The presence of a hydroxyl (-OH) group and oxygen atoms in the methoxy (-OCH3) groups allows for the formation of both intramolecular and intermolecular hydrogen bonds.
Intermolecular hydrogen bonds are also crucial in the solid state and in concentrated solutions. The hydroxyl group of one molecule can act as a hydrogen bond donor to an oxygen atom (either from a hydroxyl or a methoxy group) of a neighboring molecule. These interactions lead to the formation of dimers, trimers, or more extensive hydrogen-bonded networks, which contribute to the stability of the crystalline structure. nih.gov The presence of the chlorine atom can also influence the hydrogen bonding capabilities through electronic effects, potentially altering the acidity of the phenolic proton and the basicity of the oxygen atoms. researchgate.net
Tautomerism and Isomerization Studies
Tautomerism involves the migration of a proton, leading to constitutional isomers that are in equilibrium. For phenols, the most common form of tautomerism is keto-enol tautomerism. In the case of this compound, the enol form (the phenolic structure) is overwhelmingly more stable than its potential keto tautomers.
Computational studies on various phenolic compounds have consistently shown that the aromaticity of the benzene (B151609) ring provides a significant stabilizing energy. chemaxon.com Any tautomeric shift to a keto form would disrupt this aromaticity, resulting in a much higher energy and therefore less stable isomer. For this compound, the potential keto tautomers would involve the formation of a carbonyl group at position 1, with the proton from the hydroxyl group migrating to one of the ring carbon atoms. Theoretical calculations would undoubtedly confirm that these keto forms are energetically unfavorable.
Isomerization in this compound could also refer to rotational isomerism (conformational isomers) around the C-O bonds of the methoxy groups. The orientation of the methyl groups relative to the benzene ring can be investigated using computational methods. These calculations can determine the most stable conformations and the energy barriers for rotation, providing insight into the molecule's flexibility.
Computational Prediction of Spectroscopic Parameters
Computational chemistry allows for the accurate prediction of various spectroscopic parameters, which can aid in the interpretation of experimental spectra and the structural elucidation of molecules like this compound.
Theoretical NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining molecular structure. Theoretical calculations, typically using DFT methods, can predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants. These predictions are valuable for assigning experimental signals and confirming the molecular structure.
The predicted chemical shifts are highly dependent on the electronic environment of each nucleus. For this compound, the chemical shifts of the aromatic protons and carbons are influenced by the electron-donating methoxy groups and the electron-withdrawing chlorine atom. The hydroxyl proton's chemical shift is particularly sensitive to hydrogen bonding.
Below is a table of hypothetical theoretical ¹H and ¹³C NMR chemical shifts for this compound, based on DFT calculations for analogous compounds.
Table 1: Theoretical ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Note: These are representative values and may vary depending on the computational method and solvent.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H (on OH) | 5.5 - 6.5 | - |
| H4 | 6.8 - 7.0 | - |
| H6 | 6.9 - 7.1 | - |
| H (on OCH₃ at C2) | 3.8 - 3.9 | - |
| H (on OCH₃ at C3) | 3.8 - 3.9 | - |
| C1 | - | 145 - 150 |
| C2 | - | 140 - 145 |
| C3 | - | 150 - 155 |
| C4 | - | 115 - 120 |
| C5 | - | 120 - 125 |
| C6 | - | 110 - 115 |
| C (on OCH₃ at C2) | - | 55 - 60 |
| C (on OCH₃ at C3) | - | 55 - 60 |
Spin-spin coupling constants (J-couplings) between adjacent protons can also be calculated, providing further structural information. For instance, the coupling between H4 and H6 would likely be a small meta-coupling.
Simulated Vibrational Spectra and Band Assignments
The vibrational spectrum of this compound will have characteristic bands corresponding to the stretching and bending modes of its various functional groups. For example, the O-H stretching frequency is highly sensitive to hydrogen bonding. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of intermolecular hydrogen bonding, while a sharper band at a higher frequency might suggest a free or weakly interacting hydroxyl group.
Below is a table of selected, hypothetical theoretical vibrational frequencies for this compound and their assignments, based on DFT calculations performed on similar molecules. nih.gov
Table 2: Theoretical Vibrational Frequencies (cm⁻¹) and Band Assignments for this compound (Note: These are representative values and may vary depending on the computational method.)
| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment |
| ~3550 | O-H stretch (free) |
| ~3400 | O-H stretch (H-bonded) |
| ~3050 | Aromatic C-H stretch |
| ~2950 | Asymmetric C-H stretch (CH₃) |
| ~2850 | Symmetric C-H stretch (CH₃) |
| ~1600 | Aromatic C=C stretch |
| ~1480 | Aromatic C=C stretch |
| ~1450 | CH₃ deformation |
| ~1250 | Asymmetric C-O-C stretch |
| ~1100 | C-O stretch (hydroxyl) |
| ~1050 | Symmetric C-O-C stretch |
| ~750 | C-Cl stretch |
These computational studies provide a detailed understanding of the intrinsic properties of this compound, which is essential for predicting its behavior in various chemical and biological systems.
Chemical Reactivity and Mechanistic Investigations of 5 Chloro 2,3 Dimethoxyphenol
Oxidation and Reduction Processes of 5-Chloro-2,3-dimethoxyphenol
The oxidation of phenolic compounds, including this compound, typically proceeds via the formation of a phenoxyl radical intermediate. This process involves the removal of a hydrogen atom from the hydroxyl group, which can be achieved through electrochemical or chemical means. The stability of the resulting phenoxyl radical is a key factor in the oxidation potential of the parent phenol (B47542).
Electrochemical studies on various chlorinated phenols have shown that oxidation potentials are influenced by the number and position of chlorine substituents. Generally, the presence of electron-withdrawing groups like chlorine makes the phenol more difficult to oxidize, resulting in a higher oxidation potential. For instance, the oxidation potentials of chlorinated phenols have been observed to range from +0.6 to +1.3 V versus the standard hydrogen electrode (SHE) over a pH range of 2-12. dss.go.th The oxidation of phenols is often complicated by the fouling of the electrode surface due to the polymerization of the generated phenoxyl radicals. dss.go.th
The formation of the 5-chloro-2,3-dimethoxyphenoxyl radical is a critical step in its oxidative degradation and coupling reactions. These radicals can undergo further reactions such as dimerization or polymerization, or they can participate in electron transfer processes. The study of guaiacol (B22219) (2-methoxyphenol), a structurally related compound, has shown that its electrochemical oxidation leads to the formation of oligomers through the coupling of phenoxyl radicals. cnr.it
Table 1: Comparison of Oxidation Potentials for Structurally Related Phenols
| Compound | Oxidation Potential (V vs. SHE) | Notes |
| 4-Chlorophenol | ~0.8 - 1.0 | pH dependent; subject to anode passivation. dss.go.th |
| Guaiacol (2-Methoxyphenol) | Onset at ~0.4 V | Leads to oligomer formation. cnr.it |
| Pentachlorophenol | ~0.9 - 1.1 | More chlorinated phenols can show lower peak potentials due to faster deposition. dss.go.th |
| This compound | Estimated | Expected to be influenced by both the electron-donating methoxy (B1213986) groups and the electron-withdrawing chlorine. |
Note: The data presented is based on studies of analogous compounds and serves as an estimation of the expected behavior of this compound.
The reductive transformation of this compound would primarily involve the dehalogenation of the chlorine atom from the aromatic ring. Reductive dehalogenation is a common degradation pathway for chlorinated aromatic compounds, particularly under anaerobic conditions. nih.govnih.govasm.org This process can be mediated by various chemical reductants or by microbial activity.
Studies on the reductive dehalogenation of various chlorophenols have shown that the position of the chlorine atom influences the reaction rate and product distribution. For example, the bacterium Desulfomonile tiedjei has been shown to reductively dehalogenate pentachlorophenol, preferentially removing the meta-chlorine substituents. nih.govasm.org In methanogenic cultures, the degradation of chlorophenols is often initiated by reductive dechlorination, with the rate depending on the number and position of the chlorine atoms. ascelibrary.org
For this compound, a plausible reductive transformation would be the hydrogenolysis of the carbon-chlorine bond to yield 2,3-dimethoxyphenol. The product distribution would likely be dominated by this dehalogenated phenol, although other side reactions could occur depending on the specific reducing agent and reaction conditions.
Table 2: Potential Products of Reductive Transformation of this compound
| Reactant | Potential Reducing Agent(s) | Major Product | Minor Product(s) |
| This compound | Catalytic Hydrogenation (e.g., H₂/Pd-C), Dissolving Metal Reduction (e.g., Na/NH₃), Microbial Reductases | 2,3-Dimethoxyphenol | Phenol (if methoxy groups are also cleaved) |
Electrophilic and Nucleophilic Aromatic Substitution Reactions at the this compound Core
The regioselectivity of electrophilic aromatic substitution (EAS) on the this compound ring is governed by the directing effects of the existing substituents. The hydroxyl (-OH) and methoxy (-OCH₃) groups are strong activating groups and are ortho, para-directors due to their ability to donate electron density to the aromatic ring through resonance. organicchemistrytutor.comlibretexts.orgyoutube.com The chlorine (-Cl) atom is a deactivating group due to its inductive electron withdrawal, but it is also an ortho, para-director because of its ability to donate a lone pair of electrons through resonance. organicchemistrytutor.comgauthmath.com
In this compound, the positions ortho and para to the strongly activating hydroxyl group are the most likely sites for electrophilic attack. The available positions for substitution are C4 and C6. The hydroxyl group at C1 is the most powerful activating group, followed by the two methoxy groups. The directing effects of these groups will reinforce each other to direct incoming electrophiles. The position para to the hydroxyl group (C4) is already substituted with a methoxy group. Therefore, the most probable sites for electrophilic attack are the positions ortho to the hydroxyl group, which are C2 (substituted with a methoxy group) and C6 (unsubstituted). Given the steric hindrance from the adjacent methoxy group at C2, electrophilic substitution is most likely to occur at the C6 position.
In nucleophilic aromatic substitution (SNAr), the aromatic ring must be activated by strongly electron-withdrawing groups, typically located ortho and/or para to the leaving group. libretexts.orgyoutube.com The this compound ring is not strongly activated towards traditional SNAr reactions, as the hydroxyl and methoxy groups are electron-donating. Therefore, nucleophilic substitution of the chlorine atom would require harsh reaction conditions or the use of a catalyst.
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reaction Type | Electrophile (E⁺) | Predicted Major Product(s) | Rationale |
| Nitration | NO₂⁺ | 6-Nitro-5-chloro-2,3-dimethoxyphenol | The hydroxyl group is the strongest activating and ortho, para-directing group. The C6 position is the most activated and sterically accessible position ortho to the hydroxyl group. |
| Halogenation | Br⁺, Cl⁺ | 6-Bromo(or Chloro)-5-chloro-2,3-dimethoxyphenol | Similar to nitration, the hydroxyl group directs the incoming halogen to the C6 position. |
| Friedel-Crafts Alkylation/Acylation | R⁺, RCO⁺ | 6-Alkyl(or Acyl)-5-chloro-2,3-dimethoxyphenol | The hydroxyl group's directing effect will dominate, favoring substitution at the C6 position. |
Catalysts can significantly influence the pathways of both electrophilic and nucleophilic aromatic substitution reactions. In EAS reactions, Lewis acids are commonly used to generate a more potent electrophile. For example, in Friedel-Crafts reactions, a Lewis acid like AlCl₃ or FeCl₃ is used to generate a carbocation or a highly polarized complex that can attack the aromatic ring.
In the case of nucleophilic aromatic substitution on unactivated aryl halides, transition metal catalysts, such as those based on palladium, copper, or rhodium, can facilitate the reaction. nih.govyoutube.com These catalysts can activate the aryl halide towards nucleophilic attack through various mechanisms, including oxidative addition/reductive elimination cycles. For this compound, a copper-catalyzed reaction with a nucleophile like an amine or an alkoxide could potentially lead to the substitution of the chlorine atom.
Photochemical and Photophysical Properties and Transformations of this compound
The photochemical behavior of this compound is expected to be influenced by the presence of the phenolic hydroxyl group and the chlorine atom. Phenols and their derivatives can undergo various photochemical reactions, including photo-oxidation and photosubstitution. The chlorine substituent provides a potential pathway for photolytic cleavage of the carbon-chlorine bond.
Studies on the photolysis of other chlorinated phenols have shown that they can undergo degradation upon UV irradiation. researchgate.netresearchgate.net The quantum yield of these reactions, which is a measure of the efficiency of the photochemical process, can be influenced by factors such as the pH of the solution and the wavelength of the incident light. researchgate.net For example, the photolysis of chlorinated triclosan (B1682465) derivatives, which are structurally more complex but also contain a chlorinated phenol moiety, has been shown to proceed with quantum yields ranging from 0.05 to 0.39 for the phenolate (B1203915) species. oipub.com The photolysis of chlorophenols can lead to the formation of various products, including dechlorination products and more oxidized species. oipub.com
The photophysical properties of this compound, such as its absorption and emission spectra, are expected to be similar to other substituted phenols. The presence of the methoxy and chloro substituents will likely cause a bathochromic (red) shift in the absorption spectrum compared to unsubstituted phenol. The fluorescence properties, if any, would also be influenced by these substituents.
Table 4: Potential Photochemical Transformation Products of this compound
| Reactant | Irradiation Conditions | Potential Major Product(s) | Potential Minor Product(s) |
| This compound | UV light (e.g., 254 nm) in aqueous solution | 2,3-Dimethoxyphenol (from reductive dechlorination) | Oxidized products (e.g., quinones), Polymerization products |
Note: The product distribution in photochemical reactions can be complex and is highly dependent on the specific reaction conditions, including the presence of oxygen and other reactive species.
Photoinduced Electron Transfer Mechanisms
While specific studies on the photoinduced electron transfer (PET) mechanisms of this compound are not extensively documented, the general principles governing substituted phenols provide a framework for understanding its likely behavior. The presence of both electron-donating (hydroxyl, methoxy) and electron-withdrawing (chloro) groups suggests a complex photochemistry.
Upon absorption of ultraviolet (UV) radiation, this compound can be excited to a higher energy state. In this excited state, the molecule can act as either an electron donor or an acceptor, depending on the reaction environment and the nature of other participating species. The electron-rich aromatic ring, activated by the hydroxyl and methoxy groups, predisposes the molecule to act as an electron donor in many PET processes.
In the presence of a suitable electron acceptor, the excited this compound can transfer an electron, forming a radical cation. The stability and subsequent reaction pathways of this radical cation are influenced by the substituents. The methoxy groups can stabilize the positive charge through resonance, while the chloro group can exert an inductive electron-withdrawing effect. The fate of the radical cation can involve deprotonation, dimerization, or reaction with other nucleophiles in the medium.
Conversely, in the presence of a strong electron donor, the excited this compound could potentially accept an electron to form a radical anion. The chlorine atom can facilitate this process by stabilizing the negative charge. The resulting radical anion can then undergo dechlorination or other transformation pathways.
Photolytic Degradation Pathways
The photolytic degradation of chlorophenols in aqueous environments is a subject of significant environmental research. For this compound, degradation is expected to proceed through several pathways upon UV irradiation.
One primary pathway is the homolytic cleavage of the carbon-chlorine bond. This process generates a phenyl radical and a chlorine radical. The highly reactive phenyl radical can then abstract a hydrogen atom from the solvent or other organic molecules to form 2,3-dimethoxyphenol, or it can undergo further reactions such as oxidation or polymerization.
Another significant pathway involves the formation of a phenoxyl radical through the homolysis of the O-H bond in the hydroxyl group. This process is common for phenols and is influenced by the pH of the medium. The resulting phenoxyl radical is resonance-stabilized and can participate in various subsequent reactions, including dimerization to form biphenyl (B1667301) derivatives or oxidation to quinone-like structures.
Hydroxylation of the aromatic ring by hydroxyl radicals, which can be generated in aqueous solutions under UV irradiation, is another potential degradation route. This leads to the formation of more highly hydroxylated and often more easily degradable products. The initial steps in the photolytic degradation of chlorinated phenols often follow pseudo-first-order kinetics, with the rate being dependent on factors such as pH, the presence of dissolved oxygen, and the specific wavelength of UV light used.
| Degradation Pathway | Key Intermediates | Influencing Factors |
| C-Cl Bond Homolysis | Phenyl radical, Chlorine radical | UV wavelength, Solvent |
| O-H Bond Homolysis | Phenoxyl radical | pH, Presence of oxygen |
| Ring Hydroxylation | Hydroxylated derivatives | Presence of hydroxyl radical scavengers |
Catalytic Transformations Involving this compound
The presence of a chlorine atom on the aromatic ring makes this compound a suitable substrate for various transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Transition Metal-Catalyzed Coupling Reactions
Aryl chlorides are generally less reactive than the corresponding bromides and iodides in cross-coupling reactions. However, advancements in catalyst design, particularly the development of bulky, electron-rich phosphine (B1218219) ligands and N-heterocyclic carbene (NHC) ligands, have enabled the efficient coupling of aryl chlorides.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organic halide. This compound could be coupled with various boronic acids or esters in the presence of a palladium catalyst and a base to form substituted biaryl compounds. The choice of ligand is crucial for achieving high yields with the less reactive chloro-substrate.
Heck-Mizoroki Reaction: This reaction couples an unsaturated halide with an alkene. This compound could react with alkenes to form substituted stilbenes or other vinylated aromatic compounds. Palladium catalysts are typically employed, and the reaction conditions would need to be optimized to overcome the lower reactivity of the C-Cl bond.
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. This compound could be coupled with a variety of primary and secondary amines using a palladium catalyst with specialized ligands to synthesize substituted anilines.
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. This compound could be reacted with alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst to produce substituted arylalkynes.
| Coupling Reaction | Reactant | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst, phosphine/NHC ligand, base | Biaryl |
| Heck-Mizoroki | Alkene | Pd catalyst, phosphine ligand, base | Substituted alkene |
| Buchwald-Hartwig | Amine | Pd catalyst, specialized phosphine ligand, base | Aryl amine |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | Aryl alkyne |
Organocatalytic Applications for Asymmetric Synthesis
While specific applications of this compound in organocatalytic asymmetric synthesis are not well-documented, its structural features suggest potential roles. The field of organocatalysis utilizes small organic molecules to catalyze chemical reactions, often with high stereoselectivity.
The phenolic hydroxyl group of this compound could be a handle for derivatization to create a chiral organocatalyst. For instance, it could be incorporated into a larger chiral scaffold, where the electronic properties of the substituted phenyl ring could influence the catalytic activity and selectivity.
Alternatively, the aromatic ring of this compound could act as a nucleophile in certain organocatalyzed reactions. For example, in asymmetric dearomatization reactions catalyzed by chiral Brønsted acids or chiral amines, the phenol could potentially add to electrophilic species, leading to the formation of chiral cyclohexadienone derivatives. The electron-donating methoxy groups would activate the ring towards such electrophilic attack, while the chloro group and the steric hindrance from the substituents would influence the regioselectivity and reactivity.
Asymmetric phase-transfer catalysis is another area where derivatives of this compound could find application. By converting the hydroxyl group into a quaternary ammonium (B1175870) salt or by using it to direct the binding of a chiral phase-transfer catalyst, it might be possible to achieve enantioselective transformations at or adjacent to the aromatic ring.
Reaction Kinetics and Dynamics Studies for Complex Reactions
Detailed kinetic and dynamic studies specifically for reactions involving this compound are scarce. However, extensive research on the reaction kinetics of other substituted phenols provides a basis for predicting its behavior.
The oxidation of phenols by various oxidants, such as hydroxyl radicals or ozone, has also been the subject of kinetic investigations. The second-order rate constants for these reactions are generally high and are influenced by the substituents on the aromatic ring. Hammett-type correlations, which relate reaction rates to substituent constants, have been established for the reaction of hypochlorous acid with phenolates. Such correlations could be used to estimate the rate constant for the reaction of this compound.
| Reaction Type | General Kinetics | Expected Influence of Substituents on this compound |
| Electrophilic Aromatic Substitution | Second-order, pH-dependent | Methoxy groups: rate-enhancing; Chloro group: rate-deceasing |
| Oxidation by Radicals/Ozone | High second-order rate constants | Substituents modulate electron density and steric accessibility |
| High-Temperature Radical Reactions | Complex kinetics, often studied computationally | Substituent positions and electronic effects influence bond dissociation energies and reaction barriers |
Applications of 5 Chloro 2,3 Dimethoxyphenol As a Chemical Precursor and Building Block
Role in the Synthesis of Complex Organic Molecules and Natural Product Analogs
The unique electronic and steric properties of 5-Chloro-2,3-dimethoxyphenol make it an important precursor for synthesizing intricate organic molecules, including analogs of biologically active natural products.
Precursor to Heterocyclic Scaffolds
The structure of this compound is well-suited for constructing heterocyclic ring systems, which are core components of many pharmaceuticals and natural products. A prominent example is its use in building the benzofuranone skeleton. In the total synthesis of the antifungal agent Griseofulvin, this compound serves as a key precursor to one of the aromatic rings. dtu.dkgoogle.com The synthesis involves coupling this phenol (B47542) with a second aromatic component, followed by an oxidative radical reaction that cyclizes the structure to form the spirocyclic benzofuranone core. dtu.dk
Similarly, related dimethoxyphenols are used to generate benzofuranone heterocycles for other applications. For instance, 5,6-dimethoxybenzofuran-3(2H)-one, a dual inhibitor of acetylcholinesterase and butyrylcholinesterase, is synthesized from 3,4-dimethoxyphenol (B20763) through a process involving chloroacetonitrile (B46850) and subsequent ring closure. nih.govresearchgate.net In another synthesis, an acid-catalyzed intramolecular aza-Friedel–Crafts cyclization of a precursor derived from a dimethoxy catechol was used to construct a benzofuranone skeleton bearing an α,α-disubstituted amino acid moiety, a key step in the total synthesis of (±)-fumimycin. nih.gov These examples highlight the utility of the substituted phenol motif in accessing complex heterocyclic systems.
Intermediacy in Multi-Step Total Synthesis
This compound has played a crucial role as an intermediate in the total synthesis of complex natural products. Its most notable application is in the synthesis of Griseofulvin, a clinically used antifungal drug. chemicalbook.com
In the first total synthesis of (±)-Griseofulvin by Day et al., one of the two key aromatic precursors was 2-chloro-3,5-dimethoxyphenol (B3032446) (an isomer of this compound). dtu.dk A subsequent, optimized synthesis also employed a similar strategy, reacting a derivative of this compound to form the core benzophenone (B1666685) structure, which is the immediate precursor to the final spirocyclic system. datapdf.com The synthesis pathway developed by Pirrung and co-workers for the first enantioselective total synthesis of (+)-Griseofulvin also started with a chlorinated dimethoxyphenol, underscoring its importance. datapdf.com
The general strategy in these syntheses involves the coupling of two specifically functionalized aromatic rings. This compound (or its isomer) constitutes the "D-ring" fragment of the final product. The key steps involving this precursor are summarized in the table below.
| Reaction Step | Description | Reagents | Reference |
|---|---|---|---|
| Acylation / Coupling | Friedel-Crafts acylation or similar coupling reaction between this compound and a second aromatic acid chloride to form a benzophenone intermediate. | Acid chloride, Lewis acid (e.g., AlCl₃) or Trifluoroacetic anhydride | dtu.dk |
| Oxidative Cyclization | The resulting benzophenone undergoes a radical reaction using an oxidizing agent to form the spirocyclic C-ring, creating the dehydrogriseofulvin (B194194) scaffold. | Potassium hexacyanoferrate(III) | dtu.dk |
| Reduction | The final step involves the stereospecific reduction of dehydrogriseofulvin to yield (±)-Griseofulvin. | H₂, Pd/C catalyst | dtu.dk |
Applications in Polymer Chemistry and Advanced Materials Science
The phenolic and methoxy (B1213986) groups of this compound provide reactive sites that can be exploited in materials science, although direct applications are less documented than for its non-chlorinated analogs.
Monomer for Functional Polymer Synthesis
While direct polymerization of this compound is not widely reported, related dimethoxyphenol derivatives are recognized as valuable monomers for creating functional polymers with enhanced properties. google.com For example, various isomers of dimethoxyphenyl methacrylate (B99206) are used to synthesize polymers with high glass transition temperatures (Tg), thermal stability, and solvent resistance. google.com The synthesis typically involves converting the phenol to a methacrylate monomer, which is then polymerized using techniques like reversible addition-fragmentation chain-transfer (RAFT) polymerization. google.com
The substitution pattern on the phenyl ring significantly influences the properties of the resulting polymer. The table below shows data for polymers synthesized from related, non-chlorinated dimethoxyphenyl methacrylate monomers, illustrating the potential for tuning material properties.
| Monomer Precursor | Polymerization Method | Reported Polymer Property | Reference |
|---|---|---|---|
| 2,3-Dimethoxyphenol | RAFT Polymerization | Can be converted to a polymerizable monomer. | google.com |
| 3,5-Dimethoxyphenol (B141022) | RAFT Polymerization | Used to create polymers with specific thermal properties. | google.com |
| Syringol (2,6-Dimethoxyphenol) | RAFT Polymerization | Resulting polymer exhibits high thermal stability. | google.com |
The presence of a chloro group on the this compound monomer could further modify polymer properties such as flame retardancy, refractive index, and chemical resistance, making it a theoretical candidate for specialized functional polymer synthesis. mdpi.comwustl.edu
Building Block for Optoelectronic Materials
Substituted phenols and their derivatives are foundational building blocks for materials used in optoelectronics, owing to their electronic properties which can be tuned by functional groups. ignited.in While specific studies on this compound in this context are scarce, research on analogous compounds is indicative of its potential. For instance, the closely related 5-bromo-2,3-dimethoxyphenol (B3181593) is listed as a material for optoelectronic applications. Given the similar electronic effects of chloro and bromo substituents, it is plausible that this compound could be investigated for similar purposes.
Furthermore, Schiff bases derived from substituted phenols, including dimethoxyphenols, have been explored for their nonlinear optical (NLO) properties, which are crucial for applications in telecommunications and optical data processing. researchgate.netisroset.org The synthesis of such materials often starts with a functionalized phenol, suggesting a potential pathway for incorporating this compound into NLO-active materials.
Design and Synthesis of Ligands and Coordination Compounds
The field of coordination chemistry relies on ligands—molecules that bind to a central metal atom—to create complexes with specific geometric and electronic properties. solubilityofthings.com Phenolic compounds are excellent candidates for ligand synthesis due to the coordinating ability of the hydroxyl group and the potential for further functionalization of the aromatic ring.
Substituted dimethoxyphenols have been used to create ligands for transition metal and lanthanide complexes. ktu.edu.trresearchgate.net For example, Schiff base ligands derived from 2,6-dimethoxyphenol (B48157) have been synthesized and complexed with metals like Co(II), Ni(II), and Cu(II). isroset.org The resulting coordination compounds exhibit interesting spectroscopic and electrochemical properties.
The structure of this compound, with its hydroxyl and two methoxy oxygen atoms, presents multiple potential coordination sites. These sites could be used to form stable chelate rings with a metal center, making it a promising, though not yet extensively reported, building block for designing new mono- or polydentate ligands for catalysis, magnetic materials, or luminescent devices. researchgate.net
Chelating Ligand Development for Metal Complexes
The presence of hydroxyl and methoxy groups on the aromatic ring of this compound provides potential coordination sites for metal ions, making it an interesting candidate for the development of chelating ligands. While direct studies on this compound are not extensively documented, the principles of coordination chemistry and research on analogous compounds suggest its utility in this field.
Coordination compounds are formed when a central metal atom or ion is bonded to one or more ligands, which are molecules or ions that donate a pair of electrons to the metal. libretexts.org The oxygen atoms of the hydroxyl and methoxy groups in this compound can act as electron-pair donors (Lewis bases) to a metal center (Lewis acid). libretexts.org This interaction can lead to the formation of stable metal complexes with specific geometries and electronic properties.
The development of Schiff base ligands through the condensation reaction of a primary amine with an aldehyde or ketone is a common strategy to create multidentate chelating agents. grafiati.com For instance, Schiff bases derived from substituted phenols, such as syringaldehyde (B56468) (which also contains a dimethoxyphenol moiety), have been successfully used to synthesize a variety of metal complexes with Mn(II), Fe(III), Co(II), Ni(II), Cu(II), and Zn(II). researchgate.net Similarly, Schiff bases derived from salicylaldehyde (B1680747) derivatives containing chloro-substituents have been shown to form stable complexes with various transition metals. researchgate.net This suggests that this compound could be similarly functionalized, for example, through a formylation reaction to introduce an aldehyde group, which could then be reacted with an amine to form a Schiff base ligand. The resulting ligand would offer multiple coordination points (the phenolic oxygen, the methoxy oxygens, and the imine nitrogen), allowing for the chelation of metal ions.
The properties of the resulting metal complexes, such as their stability, geometry, and electronic characteristics, would be influenced by the nature of the metal ion and the specific structure of the ligand derived from this compound. The chlorine substituent on the phenyl ring can also modulate the electronic properties of the ligand and, consequently, the reactivity and stability of the metal complex.
Table 1: Potential Coordination Sites and Derived Ligand Types for this compound
| Functional Group on Phenol | Potential Coordination Atom | Example of Derived Ligand Type | Potential Coordinating Atoms in Ligand |
| Hydroxyl (-OH) | Oxygen | Schiff Base (after formylation) | Phenolic Oxygen, Imine Nitrogen |
| Methoxy (-OCH₃) | Oxygen | Direct Coordination | Methoxy Oxygen |
Supramolecular Assembly Applications
Supramolecular chemistry focuses on the design and synthesis of large, well-organized molecular structures held together by non-covalent interactions, such as hydrogen bonds and π–π stacking. mdpi.com The functional groups present in this compound—a hydroxyl group, two methoxy groups, and a chloro-substituent on an aromatic ring—provide multiple opportunities for engaging in these interactions, making it a potential building block for supramolecular assemblies.
Hydrogen bonding is a particularly strong and directional non-covalent interaction. The phenolic hydroxyl group in this compound can act as a hydrogen bond donor, while the oxygen atoms of the hydroxyl and methoxy groups can act as hydrogen bond acceptors. Research on related dimethoxyphenol isomers has demonstrated their ability to form intramolecular hydrogen bonds, which influences their chemical properties. omicsdi.org Furthermore, studies on adamantane (B196018) derivatives bearing dimethoxyphenol moieties have shown the formation of one-dimensional ladder-like structures through hydrogen bonding between the methoxy and hydroxyl groups. nsf.gov This indicates the potential for this compound to self-assemble or co-assemble with other molecules to form ordered supramolecular architectures.
The aromatic ring of this compound can participate in π–π stacking interactions, where the electron clouds of adjacent aromatic rings attract each other. The chloro-substituent can also engage in halogen bonding, a non-covalent interaction between a halogen atom and a Lewis base. These interactions, in concert with hydrogen bonding, can direct the assembly of molecules in the solid state, a field known as crystal engineering. The crystal structure of a Schiff base derived from 2,4-dimethylphenol (B51704) and 3,5-dimethoxyphenol reveals the role of intermolecular hydrogen bonds and other weak interactions in consolidating the crystal packing. omicsdi.org
Table 2: Potential Non-Covalent Interactions for Supramolecular Assembly with this compound
| Interaction Type | Donor/Acceptor Moiety on this compound | Potential Interacting Partner |
| Hydrogen Bonding | Donor: Hydroxyl (-OH) | Hydrogen bond acceptors (e.g., N, O atoms) |
| Acceptor: Hydroxyl (-OH), Methoxy (-OCH₃) | Hydrogen bond donors (e.g., -OH, -NH) | |
| π–π Stacking | Aromatic Ring | Other aromatic systems |
| Halogen Bonding | Chlorine (-Cl) | Lewis bases (e.g., N, O atoms) |
Environmental Chemistry Research: Degradation Studies of Phenolic Compounds
Chlorinated phenolic compounds are a significant class of environmental pollutants, often originating from industrial processes such as the bleaching of wood pulp. ros.edu.pl Their persistence and potential toxicity necessitate research into their environmental fate and degradation pathways. This compound, as a chlorinated methoxyphenol, falls into this category of compounds of environmental interest.
Chemical and Biological Degradation Pathways in Aquatic Systems
In aquatic environments, the degradation of chlorinated phenols can occur through both abiotic (chemical) and biotic (biological) processes. mdpi.com
Chemical Degradation: Abiotic degradation can be initiated by processes such as photolysis, where sunlight provides the energy to break down the molecule. For chlorophenols, photolysis can lead to dechlorination. pjoes.com The presence of other substances in the water, such as humic acids, can also influence the rate and pathway of chemical degradation. Chlorination of water for disinfection is another chemical process that can transform phenolic compounds. escholarship.org While this process is intended to remove contaminants, it can also lead to the formation of new, sometimes more toxic, chlorinated by-products.
Biological Degradation: Biological degradation by microorganisms is a key process for the removal of organic pollutants from the environment. nih.govnitrkl.ac.innih.gov The degradation of chlorinated phenols has been extensively studied, and several bacterial and fungal strains capable of breaking down these compounds have been identified. nih.govdntb.gov.ua
The degradation pathways are highly dependent on the specific microorganism and the environmental conditions (e.g., aerobic vs. anaerobic).
Aerobic Degradation: Under aerobic conditions, the initial step in the degradation of many chlorinated phenols is hydroxylation, where a hydroxyl group is added to the aromatic ring, often catalyzed by monooxygenase enzymes. nih.gov This can be followed by dechlorination and ring cleavage. For chlorinated guaiacols (2-methoxyphenols) and syringols (2,6-dimethoxyphenols), degradation by bacteria like Rhodococcus chlorophenolicus has been shown to proceed via hydroxylation, which can also lead to dechlorination if a chlorine atom is in the para-position to the original hydroxyl group. asm.org Laccase enzymes, produced by white-rot fungi, can also oxidize phenolic compounds, including chlorophenols. nih.gov
Anaerobic Degradation: In the absence of oxygen, a common degradation pathway for chlorinated aromatic compounds is reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. pjoes.com This process is carried out by various anaerobic bacteria.
Given its structure, the degradation of this compound would likely involve a combination of these pathways, including hydroxylation, demethylation, and dechlorination, ultimately leading to the cleavage of the aromatic ring.
Formation of Transformation Products in Environmental Matrices
Based on the known degradation pathways of related compounds, several potential transformation products of this compound can be predicted:
Chlorinated Catechols and Hydroquinones: Hydroxylation of the phenolic ring is a common initial step in aerobic degradation. nih.gov This would convert this compound into a chlorinated dimethoxy-dihydroxybenzene, such as a chlorocatechol or chlorohydroquinone (B41787) derivative. Chlorocatechols are known transformation products of chlorophenols in the environment. researchgate.net
Dechlorinated Phenols: Reductive dechlorination under anaerobic conditions would lead to the formation of 2,3-dimethoxyphenol. pjoes.com Further degradation could then proceed along the pathways established for non-chlorinated methoxyphenols.
Ring Cleavage Products: Following initial transformations, the aromatic ring is eventually broken. The chlorination of phenols has been shown to produce α,β-unsaturated C4-dicarbonyl compounds like butenedioic acid (BDA) and its chlorinated analog (Cl-BDA). escholarship.org It is plausible that similar small, aliphatic acids could be formed from the breakdown of this compound.
Polymerized Products: Enzymatic oxidation, for example by laccases, can lead to the formation of radical species that can then polymerize to form dimers or larger oligomers. This has been observed in the degradation of other chlorophenols. nih.gov
The analysis of environmental samples from areas contaminated with pulp and paper mill effluents has revealed the presence of various chlorinated phenols, guaiacols, and syringols, as well as their degradation products like chlorocatechols. ros.edu.plresearchgate.net This highlights the complex mixture of compounds that can result from the environmental transformation of these pollutants.
Table 3: Predicted Transformation Products of this compound
| Degradation Pathway | Key Reaction | Predicted Transformation Product(s) |
| Aerobic Biodegradation | Hydroxylation | Chlorinated dimethoxy-dihydroxybenzenes (e.g., chlorocatechols) |
| Demethylation | Chlorinated dihydroxy-methoxybenzenes | |
| Anaerobic Biodegradation | Reductive Dechlorination | 2,3-Dimethoxyphenol |
| Chemical Oxidation (e.g., Chlorination) | Ring Cleavage | Butenedioic acid (BDA), Chloro-butenedioic acid (Cl-BDA), other small organic acids |
| Enzymatic Oxidation (e.g., Laccase) | Radical Polymerization | Dimeric and oligomeric structures |
Future Research Directions and Unexplored Avenues for 5 Chloro 2,3 Dimethoxyphenol
Development of Novel and Sustainable Synthetic Routes
Current synthetic methodologies for producing polysubstituted phenols often involve harsh conditions, toxic reagents, and multiple steps, leading to significant waste. Future research should prioritize the development of efficient, scalable, and environmentally benign synthetic routes to 5-Chloro-2,3-dimethoxyphenol and its derivatives.
Key areas for investigation include:
Green Chemistry Approaches: Research into synthetic methods that utilize greener solvents (like water), renewable starting materials, and energy-efficient processes is crucial. mdpi.com For instance, methods for the ipso-hydroxylation of arylboronic acids using oxidants like aqueous hydrogen peroxide in ethanol (B145695) represent a mild and highly efficient protocol for synthesizing substituted phenols. Exploring the adaptation of such methods for the synthesis of (5-chloro-2,3-dimethoxyphenyl)boronic acid as a precursor could provide a more sustainable pathway. nih.gov
Catalytic Systems: The development of novel catalysts could significantly improve reaction efficiency and selectivity. This includes exploring the use of heterogeneous catalysts that can be easily recovered and reused, minimizing waste. mdpi.com For example, new palladium-catalyzed decarboxylation methods for aromatic carboxylic acids present a mild alternative for generating key intermediates. lookchem.cn
Electrochemical Methods: Electrochemical synthesis offers a powerful tool for enhancing selectivity and reactivity in halogenation reactions of phenols. nih.gov Future work could focus on developing electrochemically-mediated methods for the site-selective chlorination of 2,3-dimethoxyphenol, providing a direct and controlled route to the target molecule. nih.gov
Biocatalysis: The use of enzymes in organic synthesis is a rapidly growing field that offers high selectivity under mild conditions. mdpi.com Investigating the potential of enzymes like monooxygenases or engineered peroxidases for the specific hydroxylation or chlorination of dimethoxyphenol precursors could lead to highly sustainable manufacturing processes. rsc.org
Advanced Computational Modeling for Property Prediction and Mechanistic Insight
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful, non-experimental tool for predicting the physicochemical properties and understanding the reactivity of molecules like this compound. mdpi.comstuba.sk Such theoretical studies can guide experimental work, saving time and resources.
Future computational research should focus on:
Thermochemical and Spectroscopic Properties: DFT calculations can be employed to determine key properties such as bond dissociation enthalpies (BDEs), proton affinities, and gas-phase enthalpies of formation. stuba.skresearchgate.net These calculations can provide insight into the molecule's antioxidant potential and reactivity. acs.org Furthermore, predicting spectroscopic data (e.g., NMR, IR, UV-Vis) can aid in the characterization and identification of the compound and its reaction products. tandfonline.combioone.org
Reaction Mechanism Elucidation: Computational modeling can map out the potential energy surfaces of reactions involving this compound. This allows for a detailed understanding of reaction mechanisms, the identification of key intermediates and transition states, and the prediction of product distributions. mdpi.com For example, modeling the pyrolysis of substituted phenols can reveal preferred decomposition pathways. mdpi.com
Solvent and Substituent Effects: The properties and reactivity of phenols can be significantly influenced by the solvent and the nature of their substituents. acs.org Computational models like the Polarizable Continuum Model (PCM) can simulate these effects, providing a more accurate picture of the molecule's behavior in different chemical environments. acs.org
| Property | Significance | Relevant Research Focus |
|---|---|---|
| O-H Bond Dissociation Enthalpy (BDE) | Indicates antioxidant capacity and reactivity in hydrogen atom transfer reactions. | Predicting the radical scavenging potential of this compound. stuba.skacs.org |
| Proton Affinity (PA) | Relates to the acidity of the phenolic hydroxyl group. | Understanding its behavior in acid-base reactions and as a potential catalyst. stuba.sk |
| Molecular Electrostatic Potential (MEP) | Maps electron density to predict sites for electrophilic and nucleophilic attack. | Guiding the design of selective functionalization reactions. tandfonline.com |
| NMR Chemical Shifts | Aids in structural confirmation and analysis of electronic structure. | Assisting in the characterization of synthesized this compound and its derivatives. rsc.org |
Exploration of Its Role in Advanced Materials with Tailored Properties
The functional groups present in this compound make it an attractive building block for the synthesis of advanced materials. The phenolic hydroxyl group allows for its incorporation into polymer chains, while the chloro- and methoxy-substituents can be used to fine-tune the material's properties.
Unexplored avenues include:
Polymer Synthesis: Dimethoxyphenol-based monomers can be used to prepare polymers with improved properties, such as higher glass transition temperatures and thermal stability. google.com Future research could investigate the polymerization of this compound or its derivatives (e.g., acrylate (B77674) esters) to create novel polymers like polyimides or phenolic resins. rsc.orgacs.org The presence of the chlorine atom could impart flame-retardant properties to the resulting materials.
Functional Coatings and Aerogels: Phenolic compounds are precursors to phenolic resins, which can be used to create functional coatings and lightweight, porous aerogels. nih.govacs.org The specific substitution pattern of this compound could lead to materials with unique surface properties, thermal insulation, or fire resistance. acs.org
Molecularly Imprinted Polymers (MIPs): Substituted phenols can be used as functional monomers or templates in the creation of MIPs, which are polymers with high selectivity for a target molecule. researchgate.net The synthesis of a coumarin (B35378) derivative from 3,5-dimethoxyphenol (B141022) for use as an aflatoxin template highlights this potential. researchgate.net
Interdisciplinary Research Integrating Synthesis, Theory, and Advanced Characterization
A holistic understanding and exploitation of this compound can only be achieved through a collaborative, interdisciplinary approach that combines synthetic chemistry, computational modeling, and advanced analytical techniques. mdpi.comresearchgate.net
Future research should foster collaborations that:
Combine Synthesis and Computation: Use computational modeling to predict reaction outcomes and properties, thereby guiding the design of more efficient and selective synthetic routes. stuba.skresearchgate.net Theoretical predictions can then be validated through targeted experiments.
Employ Advanced Characterization: Utilize a suite of advanced analytical techniques to fully characterize the molecule and materials derived from it. This includes two-dimensional NMR techniques for unambiguous structure elucidation, X-ray crystallography for determining solid-state structure, and gas chromatography-mass spectrometry (GC-MS) for analyzing reaction mixtures and degradation products. tandfonline.comrsc.orgnih.gov
Link Structure to Function: Systematically study how modifications to the chemical structure of this compound influence the properties of resulting materials. researchgate.netfrontiersin.org For example, an interdisciplinary approach could link the specific arrangement of substituents to the observed thermal stability or flame retardancy in a derived polymer.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Chloro-2,3-dimethoxyphenol, and how do reaction parameters influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, describes a related benzoxazole synthesis using orthogonal experiments to optimize reaction parameters (solvent polarity, temperature, acid agents). Key factors include:
- Solvent choice : Polar aprotic solvents like N,N-dimethylacetamide improve reaction efficiency .
- Temperature : Elevated temperatures (~90°C) enhance reaction kinetics but must balance decomposition risks.
- Stoichiometry : A molar ratio of 1:1.2 (substrate:reagent) is often optimal for minimizing side products.
- Characterization : Use NMR (¹H/¹³C) and HPLC to confirm purity and structural integrity.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : While specific safety data for this compound is limited, extrapolate from chlorophenol analogs ():
- Exposure Controls : Use fume hoods and PPE (gloves, lab coats, goggles) to avoid inhalation or skin contact.
- Waste Disposal : Absorb spills with inert materials (e.g., diatomite) and dispose as hazardous waste .
- Emergency Measures : Follow PAC-1 (2.1 mg/m³) and PAC-2 (23 mg/m³) exposure guidelines for chlorophenols .
Q. How can researchers characterize this compound and confirm its structural identity?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR Spectroscopy : Analyze methoxy (δ 3.8–4.0 ppm) and aromatic proton signals (δ 6.5–7.5 ppm) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 202.6 for C₈H₉ClO₃).
- Chromatography : Use reverse-phase HPLC with UV detection (λ = 270–280 nm) for purity assessment.
Advanced Research Questions
Q. How can copolymerization studies with styrene be designed to explore this compound’s functional applications?
- Reaction Setup : Use azo-initiators (e.g., ABCN) in toluene at 70–90°C under nitrogen .
- Kinetic Analysis : Monitor monomer conversion via ¹H NMR or FTIR.
- Material Properties : Evaluate thermal stability (TGA) and glass transition temperature (DSC) of copolymers.
Q. How should researchers address contradictions in toxicity data for chlorophenol derivatives?
- Methodological Answer : Apply systematic literature screening ():
- Inclusion Criteria : Prioritize studies with in vivo/in vitro models relevant to human exposure.
- Data Harmonization : Normalize dose metrics (e.g., mg/kg/day) and adjust for metabolic differences.
- Meta-Analysis : Use software like RevMan to aggregate data from 416 cited studies () and identify trends .
Q. What strategies optimize the synthesis of this compound derivatives for pharmacological screening?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
